m-PEG12-acid

Overview

Description

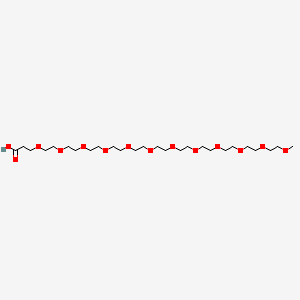

m-PEG12-acid: is a polyethylene glycol (PEG) derivative containing a terminal carboxylic acid group. This compound is often used as a linker in various chemical and biological applications due to its hydrophilic nature, which enhances solubility in aqueous media. The terminal carboxylic acid can react with primary amine groups to form stable amide bonds, making it a versatile tool in the synthesis of complex molecules .

Mechanism of Action

Target of Action

m-PEG12-acid is a PEG linker containing a terminal carboxylic acid . The primary target of this compound is primary amine groups . These primary amine groups are prevalent in biological systems, particularly in proteins, where they play crucial roles in various biochemical processes.

Mode of Action

The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond . This reaction allows this compound to link molecules together, hence its classification as a linker. The formation of the amide bond is a key interaction that results in the conjugation of the this compound to its target molecule.

Pharmacokinetics

The pharmacokinetics of this compound, particularly its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, would be influenced by the specific molecules it is linked to. The hydrophilic peg spacer in this compound is known to increase solubility in aqueous media , which could enhance its bioavailability.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of primary amine groups and activators such as EDC or HATU is necessary for this compound to form amide bonds . Furthermore, the hydrophilic nature of the PEG spacer in this compound suggests that it may be more effective and stable in aqueous environments .

Biochemical Analysis

Biochemical Properties

m-PEG12-acid plays a significant role in biochemical reactions. It interacts with primary amine groups to form a stable amide bond . This interaction is facilitated by the presence of activators . The hydrophilic PEG spacer in this compound increases its solubility in aqueous media .

Cellular Effects

The cellular effects of this compound are primarily related to its role as a PEG linker. It is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a PEG linker in the formation of PROTACs . The terminal carboxylic acid of this compound reacts with primary amine groups to form a stable amide bond . This reaction is facilitated by the presence of activators . The resulting PROTACs can selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are primarily related to its stability and solubility. The hydrophilic PEG spacer in this compound increases its solubility in aqueous media , which can influence its effects over time

Metabolic Pathways

As a PEG linker, this compound is primarily involved in the formation of PROTACs

Transport and Distribution

As a PEG linker, it is primarily used in the synthesis of PROTACs

Subcellular Localization

As a PEG linker, it is primarily used in the synthesis of PROTACs

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m-PEG12-acid typically involves the reaction of polyethylene glycol with a carboxylic acid derivative. One common method is the esterification of polyethylene glycol with a carboxylic acid anhydride or chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The product is then purified through techniques like distillation or chromatography to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The terminal carboxylic acid group in m-PEG12-acid can undergo nucleophilic substitution reactions with primary amines to form amide bonds. This reaction is often facilitated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N’-diisopropylcarbodiimide (DIC).

Esterification: The carboxylic acid group can also react with alcohols to form esters in the presence of acid catalysts.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Coupling Agents: EDC, DIC, and N-hydroxysuccinimide (NHS) are commonly used to facilitate amide bond formation.

Catalysts: Sulfuric acid, pyridine, and other acid catalysts are used in esterification reactions.

Reducing Agents: LiAlH4 and sodium borohydride (NaBH4) are used for the reduction of carboxylic acids to alcohols.

Major Products:

Amides: Formed from the reaction with primary amines.

Esters: Formed from the reaction with alcohols.

Alcohols: Formed from the reduction of the carboxylic acid group.

Scientific Research Applications

Chemistry: m-PEG12-acid is widely used as a linker in the synthesis of complex organic molecules and polymers. Its ability to form stable amide bonds makes it valuable in the creation of peptide conjugates and other macromolecules.

Biology: In biological research, this compound is used to modify proteins and peptides, enhancing their solubility and stability. It is also employed in the development of drug delivery systems, where its hydrophilic nature helps improve the bioavailability of hydrophobic drugs.

Medicine: this compound is used in the synthesis of polyethylene glycolylated (PEGylated) drugs. PEGylation improves the pharmacokinetics and pharmacodynamics of therapeutic agents by increasing their solubility, stability, and half-life in the bloodstream.

Industry: In industrial applications, this compound is used in the production of surfactants, lubricants, and other specialty chemicals. Its ability to enhance solubility and stability makes it valuable in various formulations .

Comparison with Similar Compounds

m-PEG8-acid: Similar to m-PEG12-acid but with a shorter polyethylene glycol chain, resulting in different solubility and reactivity properties.

m-PEG24-acid: Contains a longer polyethylene glycol chain, which can further enhance solubility and flexibility in certain applications.

m-PEG-NHS: Contains an N-hydroxysuccinimide ester group instead of a carboxylic acid, making it more reactive towards primary amines without the need for additional coupling agents.

Uniqueness: this compound is unique due to its balance of chain length and functional group reactivity. The twelve-unit polyethylene glycol chain provides sufficient hydrophilicity to enhance solubility in aqueous media, while the terminal carboxylic acid group offers versatile reactivity for forming stable amide bonds. This combination makes this compound a valuable tool in both research and industrial applications .

Properties

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H52O14/c1-29-4-5-31-8-9-33-12-13-35-16-17-37-20-21-39-24-25-40-23-22-38-19-18-36-15-14-34-11-10-32-7-6-30-3-2-26(27)28/h2-25H2,1H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMAKFNFKUHXFBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H52O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-N-(7-methoxy-1-methylpyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B609153.png)

![N-(2-(4-oxo-1-(pyridine-3-ylmethyl)-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)2-naphthamide](/img/structure/B609165.png)

![4-[3-[4-[(R)-(3-fluorophenyl)-hydroxy-pyridin-2-ylmethyl]piperidin-1-yl]propoxy]benzonitrile](/img/structure/B609167.png)